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Compound of Interest

Compound Name: Egfr-IN-44

Cat. No.: B12407511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the epidermal growth factor receptor (EGFR) inhibitor commonly

identified by the CAS number 879127-07-8. While not consistently referred to as "Egfr-IN-44"

in the reviewed literature, this document consolidates the available scientific data for this potent

and selective inhibitor.

Chemical Structure and Properties
The compound is a cell-permeable, 4,6-disubstituted pyrimidine derivative.[1][2] Its core

structure facilitates its function as an ATP-competitive inhibitor of the EGFR kinase.[3][4]
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Identifier Value

IUPAC Name
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-

yl]amino]phenyl]cyclopropanecarboxamide

CAS Number 879127-07-8

Molecular Formula C₂₁H₁₈F₃N₅O

SMILES
O=C(C1CC1)NC2=CC=CC(NC3=CC(NC4=CC(

C(F)(F)F)=CC=C4)=NC=N3)=C2

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-

4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-

6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-

8H2,(H,29,30)(H2,25,26,27,28)

Physicochemical Properties

Property Value

Molecular Weight 413.4 g/mol

Exact Mass 413.14634470 Da

Biological Activity and Selectivity
This EGFR inhibitor demonstrates high potency against wild-type EGFR and certain mutant

forms. Its selectivity is a key feature, with significantly lower activity against a broad panel of

other kinases.

In Vitro Potency
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Target IC₅₀ (nM)

EGFR (wild-type) 21[1][3][4][5]

EGFR (L858R mutant) 63[1][3][4]

EGFR (L861Q mutant) 4[1][3][4]

erbB4/Her4 7640[3][4]

Panel of 55 other kinases > 10,000

Mechanism of Action and Signaling Pathway
As a tyrosine kinase inhibitor (TKI), this compound competitively binds to the ATP-binding site

within the intracellular kinase domain of EGFR. This binding event prevents the

autophosphorylation of the receptor, which is a critical step in the activation of downstream

signaling cascades. By blocking this initial step, the inhibitor effectively halts the signal

transduction pathways that drive cell proliferation, survival, and metastasis.

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in

regulating cell growth, proliferation, and survival. Upon binding of ligands such as epidermal

growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its

intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various

adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Key

pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which is

primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major

regulator of cell survival and apoptosis resistance.
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Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-44.
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Experimental Protocols
The following are generalized protocols based on methodologies described in the scientific

literature for evaluating the activity of the EGFR inhibitor with CAS 879127-07-8.

In Vitro Kinase Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the IC₅₀ of an inhibitor against

purified EGFR kinase.

Start Prepare Reagents
(Kinase, Substrate, ATP, Inhibitor)

Incubate Components
(Kinase + Inhibitor)

Initiate Reaction
(Add Substrate/ATP) Stop Reaction Detect Signal

(e.g., Luminescence, Fluorescence)
Analyze Data

(Calculate IC50) End

Click to download full resolution via product page

Caption: General workflow for an in vitro kinase assay.

Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM

MnCl₂, 50μM DTT).

Dilute the purified EGFR enzyme to the desired concentration in the reaction buffer.

Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution in the reaction

buffer.

Prepare serial dilutions of the EGFR inhibitor (CAS 879127-07-8) in DMSO, followed by

dilution in the reaction buffer.

Assay Procedure:

In a 384-well plate, add the EGFR inhibitor solution.

Add the diluted EGFR enzyme to the wells containing the inhibitor and incubate at room

temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

Signal Detection:

Stop the kinase reaction and detect the amount of product formed. This can be done using

various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production via

a luminescence-based signal.

Data Analysis:

Plot the kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of the EGFR inhibitor on the proliferation

of cancer cell lines.

Methodology:

Cell Culture:

Culture human cancer cell lines (e.g., H69 human cholangiocytes, U-2OS osteosarcoma

cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][6]

Cell Seeding:

Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000

cells/well for H69 cells).[7]

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

Inhibitor Treatment:

Prepare serial dilutions of the EGFR inhibitor (CAS 879127-07-8) in the cell culture

medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.merckmillipore.com/FR/en/product/EGFR-Inhibitor-CAS-879127-07-8-Calbiochem,EMD_BIO-324674
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298937/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0125793
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the overnight culture medium from the cells and replace it with the medium

containing the various concentrations of the inhibitor. Include a vehicle control (e.g.,

DMSO).

Incubation:

Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).[7]

Proliferation Assessment:

Quantify cell proliferation using a suitable method, such as:

Direct Cell Counting: Trypsinize and count the cells using an automated cell counter.[7]

Metabolic Assays: Use reagents like MTT, MTS, or WST-1, which measure the

metabolic activity of viable cells.

DNA Synthesis Assays: Measure the incorporation of BrdU or EdU into newly

synthesized DNA.

Data Analysis:

Calculate the percentage of cell growth inhibition relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

EGFR Autophosphorylation Assay in Cells
This protocol is designed to confirm the inhibitor's ability to block EGFR activation within a

cellular context.

Methodology:

Cell Culture and Starvation:

Seed cells (e.g., U-2OS) in culture plates and grow to a suitable confluency.

Serum-starve the cells for several hours to overnight to reduce basal EGFR activity.
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Inhibitor Pre-treatment:

Treat the serum-starved cells with various concentrations of the EGFR inhibitor (e.g., up to

10 µM) for a defined period (e.g., 1-2 hours).[3][4]

Ligand Stimulation:

Stimulate the cells with a ligand such as EGF (e.g., 100 ng/mL) for a short period (e.g., 5-

15 minutes) to induce EGFR autophosphorylation.

Cell Lysis:

Wash the cells with cold PBS and lyse them in a buffer containing protease and

phosphatase inhibitors to preserve the phosphorylation state of proteins.

Western Blotting:

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-

phospho-EGFR Tyr1068).

Use an antibody against total EGFR as a loading control.

Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g.,

HRP) and a chemiluminescent substrate.

Analysis:

Quantify the band intensities to determine the extent of inhibition of EGFR

autophosphorylation at different inhibitor concentrations.

Synthesis
Detailed, publicly available protocols for the specific synthesis of N-[3-[[6-[3-

(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide (CAS 879127-

07-8) are not readily found in the reviewed literature. However, the synthesis of similar

carboxamide and pyrimidine-based compounds generally involves multi-step reactions. The
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synthesis would likely involve the coupling of a substituted pyrimidine core with appropriate

aniline and aminophenyl-cyclopropanecarboxamide intermediates.

Conclusion
The EGFR inhibitor with CAS number 879127-07-8 is a potent and selective small molecule

that effectively targets the EGFR kinase. Its well-characterized in vitro activity and its

demonstrated ability to inhibit EGFR signaling in cellular contexts make it a valuable tool for

cancer research and a potential lead compound for drug development. The experimental

protocols outlined in this guide provide a framework for the further investigation of this and

similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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